molecular formula C25H20ClN3OS B2598486 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-19-1

2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2598486
CAS No.: 536706-19-1
M. Wt: 445.97
InChI Key: GUVGXECEZPAUJY-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, a 4-chlorobenzylthio group, and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole skeleton. For instance, starting from an indole derivative, a series of reactions including nitration, reduction, and cyclization can be employed.

    Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with a thiol group attached to the pyrimidoindole core.

    Attachment of the 3,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrimidoindole core is alkylated with a 3,5-dimethylphenyl halide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-chlorobenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the exploration of various pharmacophores, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzylthio and 3,5-dimethylphenyl groups could influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the 3,5-dimethyl groups, which might affect its chemical reactivity and biological activity.

    2-((4-methylbenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Substitution of the chlorine atom with a methyl group could alter its electronic properties and reactivity.

    2-((4-chlorobenzyl)thio)-3-(4-methylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Different positioning of the methyl groups on the phenyl ring might influence its steric and electronic characteristics.

Uniqueness

The unique combination of the 4-chlorobenzylthio and 3,5-dimethylphenyl groups in 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one provides distinct steric and electronic properties, which can be exploited in various applications. This compound’s specific structure may offer advantages in terms of reactivity, stability, and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c1-15-11-16(2)13-19(12-15)29-24(30)23-22(20-5-3-4-6-21(20)27-23)28-25(29)31-14-17-7-9-18(26)10-8-17/h3-13,27H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVGXECEZPAUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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